Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate
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Description
Synthesis Analysis
The synthesis of pyrrole derivatives like Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate often involves the Paal-Knorr Pyrrole Synthesis, a method that allows the synthesis of N-substituted pyrroles under very mild reaction conditions . Other methods include the use of a stable manganese complex in the absence of organic solvents .Molecular Structure Analysis
Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Chemical Reactions Analysis
The key step in the synthesis of Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate is the introduction of the TBS-protected enyne side chain at the 4-position. This is achieved through the Horner–Wadsworth–Emmons olefination .Scientific Research Applications
1. Use in Synthesis of Amino Acid Derivatives
Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate has been utilized in the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate to produce important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).
2. Role in Anticancer Drug Synthesis
This compound is a crucial intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method has been developed for its production, which is significant in the context of developing new cancer therapies (Zhang, Ye, Xu, & Xu, 2018).
3. Precursor to Prodigiosin Analogs
It serves as a precursor in the synthesis of α,α′-bipyrroles, which are important in the production of prodigiosin and its analogs. These compounds have potential applications in various pharmaceutical and biochemical research contexts (Wasserman, Xia, Wang, Petersen, Jorgensen, Power, & Parr, 2004).
4. Synthesis of Octaethylporphine
This compound is also used in the synthesis of octaethylporphine, a model for octa-alkylporphyrin syntheses, crucial in various chemical and biological research applications (Rislove, 1986).
5. In Enantioselective Synthesis
It is employed in the enantioselective synthesis of 5-phenyl-2-alkylproline tert-butyl esters, used as organocatalysts or in the synthesis of biologically active proline-based compounds (Lee et al., 2013).
properties
IUPAC Name |
tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h5-6,8H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZKGADERGXAFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCN1C(=O)OC(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate |
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